molecular formula C9H13NO B3265069 [2-(Ethylamino)phenyl]methanol CAS No. 4017-00-9

[2-(Ethylamino)phenyl]methanol

Cat. No.: B3265069
CAS No.: 4017-00-9
M. Wt: 151.21 g/mol
InChI Key: LIFICIGQBROWGC-UHFFFAOYSA-N
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Description

[2-(Ethylamino)phenyl]methanol: is an organic compound with the molecular formula C9H13NO It is a derivative of phenylmethanol, where the phenyl group is substituted with an ethylamino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Nitro Compounds: One common method to synthesize [2-(Ethylamino)phenyl]methanol involves the reduction of 2-nitrobenzyl alcohol using ethylamine. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Amination of Benzyl Alcohol: Another method involves the direct amination of benzyl alcohol with ethylamine under high temperature and pressure conditions, often using a catalyst such as copper or nickel.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Ethylamino)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form secondary amines using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed:

    Oxidation: Formation of 2-(ethylamino)benzaldehyde or 2-(ethylamino)benzophenone.

    Reduction: Formation of 2-(ethylamino)phenylethylamine.

    Substitution: Formation of 2-(ethylamino)phenyl halides or esters.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: [2-(Ethylamino)phenyl]methanol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand the interactions of ethylamino-substituted phenyl compounds with biological molecules.

Medicine:

    Pharmaceutical Development: It serves as a precursor in the development of drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [2-(Ethylamino)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. This interaction can modulate biochemical pathways, leading to desired therapeutic effects or biochemical outcomes.

Comparison with Similar Compounds

    [2-(Methylamino)phenyl]methanol: This compound has a methylamino group instead of an ethylamino group, resulting in different chemical and biological properties.

    [2-(Dimethylamino)phenyl]methanol: The presence of a dimethylamino group provides different steric and electronic effects compared to the ethylamino group.

    [2-(Benzylamino)phenyl]methanol: Substitution with a benzylamino group introduces additional aromatic interactions, affecting its reactivity and applications.

Uniqueness:

    Steric Effects: The ethylamino group in [2-(Ethylamino)phenyl]methanol provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.

    Reactivity: The compound’s reactivity is influenced by the ethylamino group, which can participate in various chemical reactions, making it useful in diverse applications.

Properties

IUPAC Name

[2-(ethylamino)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-2-10-9-6-4-3-5-8(9)7-11/h3-6,10-11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFICIGQBROWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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